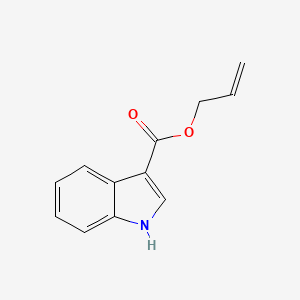

Allyl 1H-indole-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-7-15-12(14)10-8-13-11-6-4-3-5-9(10)11/h2-6,8,13H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTLNCRMCQEBRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of Allyl 1H-indole-3-carboxylate is expected to show distinct signals corresponding to the protons of the indole (B1671886) ring and the allyl ester group. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 11.0 ppm), a characteristic feature for this class of compounds.

The aromatic region will display signals for the protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, H-7) and the proton at the C-2 position. The H-2 proton is anticipated to be a singlet or a narrow multiplet around δ 8.0-8.3 ppm. The protons on the benzene ring (H-4 to H-7) will appear in the range of δ 7.2-8.2 ppm, with their specific shifts and coupling patterns dependent on their electronic environment.

The allyl group protons will exhibit a characteristic pattern:

The -O-CH ₂- protons adjacent to the ester oxygen are expected to appear as a doublet around δ 4.7-4.9 ppm.

The internal vinylic proton (-CH=CH₂) will be a multiplet (often a doublet of triplets) in the δ 5.9-6.1 ppm region.

The terminal vinylic protons (=CH ₂) will present as two distinct signals, a doublet for the cis proton (around δ 5.2-5.3 ppm) and a doublet for the trans proton (around δ 5.3-5.5 ppm), due to their different magnetic environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N-H | > 11.0 | br s (broad singlet) |

| H-2 | 8.0 - 8.3 | s (singlet) |

| H-4 / H-7 | 7.8 - 8.2 | m (multiplet) |

| H-5 / H-6 | 7.2 - 7.5 | m (multiplet) |

| -CH=CH₂ | 5.9 - 6.1 | m |

| =CH₂ (trans) | 5.3 - 5.5 | d (doublet) |

| =CH₂ (cis) | 5.2 - 5.3 | d |

| O-CH₂- | 4.7 - 4.9 | d |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct signals are expected for the indole core and three for the allyl group. The most downfield signal will be the ester carbonyl carbon (C=O), predicted to be in the δ 164-166 ppm range. The carbons of the indole ring will resonate in the aromatic region (δ 105-140 ppm), with quaternary carbons (C-3, C-3a, C-7a) being distinguishable from protonated carbons. For instance, data for similar structures like ethyl 5-iodo-1H-indole-3-carboxylate show the ester carbonyl at δ 164.1 ppm and the indole carbons between δ 85 and 136 ppm rsc.org.

The allyl group carbons are expected at:

O-CH₂ : around δ 65-67 ppm.

-CH= : around δ 131-133 ppm.

=CH₂ : around δ 118-120 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 164 - 166 |

| C-7a | 136 - 138 |

| -CH=CH₂ | 131 - 133 |

| C-2 | 130 - 132 |

| C-3a | 125 - 127 |

| C-4, C-5, C-6, C-7 | 120 - 125 |

| =CH₂ | 118 - 120 |

| C-3 | 105 - 108 |

| O-CH₂- | 65 - 67 |

To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings. Key correlations would be observed between the adjacent protons on the indole's benzene ring and, crucially, within the allyl group's spin system (-O-CH₂-CH=CH₂).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link each proton signal (e.g., H-2, H-4, allyl protons) to its corresponding carbon atom (C-2, C-4, allyl carbons).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is vital for identifying quaternary carbons and piecing the molecular fragments together. For example, an HMBC correlation from the allyl O-CH ₂ protons to the ester C =O carbon would confirm the ester linkage. Similarly, correlations from the H-2 proton to C-3 and C-3a would verify the indole core structure tetratek.com.tr.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption corresponding to the ester carbonyl (C=O) stretch is expected around 1680-1710 cm⁻¹. The N-H stretch of the indole ring should appear as a moderate to sharp band in the region of 3300-3400 cm⁻¹. Other significant peaks would include the C-O stretching of the ester group (1150-1300 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and the C=C stretch of the allyl group (~1650 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Indole) | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Ester) | 1680 - 1710 | Strong |

| C=C Stretch (Allyl) | ~1650 | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-O Stretch (Ester) | 1150 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₁NO₂), the calculated monoisotopic mass is 201.0790 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by measuring the exact mass to within a few parts per million.

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 201. Key fragmentation pathways would likely involve the loss of the allyl group (C₃H₅, 41 Da) to give a fragment ion at m/z = 160, corresponding to the indole-3-carboxylic acid cation. Another common fragmentation is the loss of the allyloxy radical (•OC₃H₅, 57 Da) to yield an indolyl-3-carbonyl cation at m/z = 144.

X-ray Crystallography for Absolute Stereochemical and Regiochemical Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state mdpi.commdpi.com. This technique would definitively confirm the connectivity of all atoms, providing precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding between the indole N-H group of one molecule and the ester carbonyl oxygen of a neighboring molecule mdpi.comnih.gov. This method stands as the ultimate proof of structure for a crystalline solid.

Structure Activity Relationship Sar Studies and Molecular Design Strategies

Influence of Positional Isomerism of the Allyl Group on Electronic and Biological Properties

The placement of the allyl group on the indole (B1671886) scaffold is a critical determinant of the molecule's electronic distribution and, consequently, its biological activity. While direct comparative studies on all positional isomers of Allyl 1H-indole-3-carboxylate are not extensively documented in publicly available literature, the principles of indole chemistry allow for well-founded postulations.

Attachment of the allyl group at the N-1 position, forming N-Allyl 1H-indole-3-carboxylate, directly impacts the nitrogen's electronic environment. This substitution can alter the planarity and aromaticity of the indole ring, which in turn can affect its interaction with biological targets. Research on related N-substituted indole derivatives suggests that such modifications can significantly influence their binding affinity and efficacy.

Conversely, positioning the allyl group on the carbocyclic ring (C-4, C-5, C-6, or C-7) would primarily modulate the lipophilicity and steric profile of that region of the molecule. The electronic impact on the indole-3-carboxylate (B1236618) core would be less direct, transmitted through the aromatic system. Substitution at the C-2 position, adjacent to the carboxylate group, would likely introduce significant steric hindrance, potentially impacting the orientation of the ester and its ability to engage in crucial binding interactions.

A comprehensive understanding of the precise influence of each positional isomer on a specific biological target would necessitate the synthesis and parallel biological evaluation of each isomer. Such a study would provide invaluable data for constructing a detailed SAR map.

Rational Design Through Substituent Variation on the Indole Core and Ester Moiety

The rational design of more potent and selective analogues of this compound hinges on the systematic variation of substituents on both the indole core and the ester moiety. This approach allows for the fine-tuning of the molecule's physicochemical properties to optimize its interaction with a biological target.

Introduction of Electron-Withdrawing and Electron-Donating Groups

The electronic nature of the indole ring can be modulated by the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). This, in turn, can influence the molecule's reactivity, metabolic stability, and binding affinity.

Table 1: Predicted Effects of Substituents on the Indole Core

| Position of Substitution | Substituent Type | Predicted Effect on Electronic Properties | Potential Impact on Biological Activity |

|---|---|---|---|

| C-5 | Electron-Donating (e.g., -OCH₃) | Increases electron density of the indole ring | May enhance activity depending on the target's electronic requirements |

| C-5 | Electron-Withdrawing (e.g., -NO₂) | Decreases electron density of the indole ring | May alter binding mode or improve selectivity |

| C-6 | Electron-Donating (e.g., -CH₃) | Increases electron density and lipophilicity | Could improve membrane permeability and target engagement |

Studies on other indole derivatives have demonstrated that the introduction of a methoxy (B1213986) group (an EDG) can enhance antioxidant activity. derpharmachemica.com Conversely, the presence of a nitro group (an EWG) has also been shown to be favorable in certain contexts. derpharmachemica.com The optimal electronic properties are highly dependent on the specific biological target and the nature of the binding pocket.

Bioisosteric Replacement Strategies for the Allyl Group (e.g., Propargyl, Cyclopropyl)

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful tool in drug design. The allyl group, with its specific size, shape, and reactivity, can be replaced with other groups to probe the SAR and potentially improve pharmacokinetic or pharmacodynamic properties.

Propargyl Group: The replacement of the allyl group with a propargyl group introduces a triple bond. This change maintains a similar linear geometry but alters the electronic character and can introduce new interactions, such as pi-stacking or hydrogen bonding with appropriate acceptor groups on the target protein.

Cyclopropyl (B3062369) Group: The cyclopropyl group is a saturated, rigid bioisostere of the allyl group. Its constrained conformation can lock the molecule into a more favorable binding orientation, potentially increasing affinity and selectivity. The cyclopropyl group can also influence the molecule's metabolic stability by blocking sites of potential oxidation.

The choice of bioisostere depends on the specific goals of the molecular design, whether it is to enhance potency, improve metabolic stability, or explore new binding interactions.

Identification and Analysis of Activity Cliffs in Analogue Series

Activity cliffs are defined as pairs of structurally similar compounds that exhibit a large difference in biological activity. The identification and analysis of these cliffs provide critical insights into the SAR of a compound series. For this compound analogues, an activity cliff could arise from a minor structural modification, such as:

Positional Isomerism: A shift in the position of the allyl group from N-1 to C-2, for instance, could lead to a dramatic loss or gain of activity due to steric clashes or the disruption of a key interaction.

Substituent Changes: The replacement of a hydrogen atom with a fluorine atom on the indole ring might result in a significant jump in potency if that position is involved in a crucial hydrogen bond or a halogen bond with the target.

Stereochemistry: If a chiral center is introduced, the two enantiomers may display vastly different activities, representing a stereo-specific activity cliff.

Systematic screening of a library of closely related analogues is necessary to identify these activity cliffs. Once identified, computational methods can be employed to rationalize the observed differences in activity, providing valuable guidance for future design efforts.

Computational Approaches in SAR Elucidation

Computational chemistry plays a vital role in modern drug discovery, offering powerful tools to understand and predict the SAR of compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, a QSAR model could be developed using a dataset of synthesized compounds with their corresponding measured biological activities.

The model would be built using various molecular descriptors that quantify different aspects of the molecules' structures, such as:

Electronic Descriptors: Partial charges, dipole moments, and frontier molecular orbital energies.

Steric Descriptors: Molecular weight, volume, and surface area.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

A statistically validated QSAR model can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts towards the most promising candidates. This in silico screening can significantly accelerate the drug discovery process and reduce the costs associated with synthesizing and testing a large number of compounds.

Table 2: Key Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-Allyl 1H-indole-3-carboxylate |

| Propargyl 1H-indole-3-carboxylate |

| Cyclopropyl 1H-indole-3-carboxylate |

| 5-Methoxy-allyl-1H-indole-3-carboxylate |

| 5-Nitro-allyl-1H-indole-3-carboxylate |

| 6-Methyl-allyl-1H-indole-3-carboxylate |

Molecular Docking Simulations for Ligand-Target Interactions

Computational studies on various derivatives of the indole-3-carboxylic acid scaffold have consistently demonstrated the importance of the indole nucleus and the carboxylate function in establishing key interactions within the binding sites of various enzymes and receptors. For derivatives of indole-3-carboxylic acid, molecular docking studies have revealed that the indole ring often engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the target's active site.

The nitrogen atom of the indole ring is capable of acting as a hydrogen bond donor, a feature that has been observed in the docking of related indole compounds into the active sites of enzymes like human lysosomal glucocerebrosidase (HLGP) nih.gov. In these models, the indole nitrogen forms a hydrogen bond with the backbone carbonyl of amino acid residues like glutamate (B1630785) nih.gov.

Furthermore, the carbonyl group of the carboxylate or carboxamide function at the 3-position is a critical pharmacophoric feature, frequently participating in hydrogen bonding with amino acid residues in the target protein nih.gov. For instance, in studies of indole-3-carboxamide derivatives, this group has been shown to form hydrogen bonds that are crucial for the inhibitory activity of the compounds nih.gov.

In the specific case of This compound , the allyl group introduces an additional region of hydrophobicity and potential for specific steric interactions. The double bond in the allyl moiety could also participate in π-stacking or other non-covalent interactions with appropriate residues in a binding pocket.

While direct binding energy values for this compound are not available, studies on structurally related indole derivatives against various targets have shown a range of binding affinities. For example, certain indole-based heterocyclic scaffolds have demonstrated minimum binding energies ranging from -8.5 to -11.5 Kcal/mol against microbial enzymes like UDP-N-acetylmuramatel-alanine ligase and human lanosterol (B1674476) 14α-demethylase nih.gov. These values indicate strong and stable binding within the active sites.

A hypothetical molecular docking scenario for this compound could involve the indole ring fitting into a hydrophobic pocket of a target protein, with the carboxylate ester oxygen atoms forming hydrogen bonds with polar or charged residues. The allyl group would likely orient itself to fit within a smaller, sterically complementary hydrophobic sub-pocket.

The following table summarizes potential interactions and targets for indole-3-carboxylate derivatives based on computational studies of analogous compounds.

| Target Protein Class | Key Interacting Residues (Predicted) | Type of Interaction | Potential Biological Activity |

| Protein Kinases | Glutamate, Aspartate, Lysine | Hydrogen Bonding, Hydrophobic Interactions | Anticancer |

| DNA Gyrase | Aspartate, Lysine, Adenine | Hydrogen Bonding, π-π Stacking | Antibacterial rsc.org |

| Lanosterol 14α-demethylase | Tyrosine, Histidine, Cysteine | Hydrogen Bonding, Hydrophobic Interactions | Antifungal rsc.org |

| Urease | Histidine, Nickel ions (in active site) | Coordination, Hydrogen Bonding | Anti-H. pylori mdpi.com |

This interactive table is based on data from related indole compounds and serves as a predictive guide for the potential interactions of this compound. Further dedicated in silico and experimental studies are necessary to validate these predictions and fully elucidate the molecular basis of its activity.

Mechanistic Biological Investigations of Allyl 1h Indole 3 Carboxylate and Its Derivatives in Vitro Focus

General Biological Activities Associated with Indole-3-Carboxylate (B1236618) Scaffolds

The indole-3-carboxylate scaffold is a "privileged structure" in drug discovery, known to interact with a variety of biological targets. nih.gov Derivatives built upon this core exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govmdpi.comresearchgate.net The versatility of the indole (B1671886) ring allows for modifications at various positions, leading to compounds with diverse and potent biological effects. nih.gov

In the realm of oncology, indole derivatives have shown significant promise. mdpi.com For instance, certain synthetic indole-3-glyoxylamides, which share the core indole structure, have been identified as potent microtubule destabilizing agents with promising activity against various cancer cell lines, including ovarian, glioblastoma, and pancreatic cancers. ajprd.comajprd.com Furthermore, indole-based compounds have been developed as inhibitors of key enzymes involved in cancer progression, such as EGFR and SRC kinases. nih.gov The anticancer activity of these scaffolds is often linked to their ability to induce programmed cell death, or apoptosis, in tumor cells. mdpi.com

Beyond cancer, indole-3-carboxylate derivatives have been investigated for other therapeutic applications. For example, certain derivatives have been designed as angiotensin II receptor 1 antagonists for the management of hypertension. nih.gov The inherent ability of the indole structure to mimic peptide functionalities allows it to bind to a wide range of enzymes and receptors, contributing to its broad pharmacological profile. nih.gov

In Vitro Cellular Mechanisms of Action

The biological effects of indole-3-carboxylate derivatives are underpinned by their interactions with various cellular components and their ability to modulate key signaling pathways. While specific data on Allyl 1H-indole-3-carboxylate is limited, studies on closely related derivatives, particularly indole-3-glyoxylamides, provide significant insights into the potential mechanisms of action.

Modulation of Cellular Signaling Pathways

Indole derivatives can influence a variety of cellular signaling pathways that are often deregulated in diseases like cancer. Indole-3-carbinol, a related indole compound, has been shown to affect the expression of proteins involved in major signaling cascades, including Akt, JNK, p38, and phosphorylated ERK. nih.gov Indole-3-propionic acid, another derivative, has been found to modulate plant growth by targeting the TIR1/AFB-Aux/IAA-mediated auxin signaling pathway, highlighting the ability of indole compounds to interact with fundamental signaling complexes. researchgate.net

In the context of cancer, the antitumor effects of indole-3-glyoxylamides are often attributed to their ability to disrupt microtubule dynamics, which in turn affects downstream signaling pathways related to cell cycle control and apoptosis. nih.govajprd.comajprd.com

Regulation of Gene Expression Profiles

The modulation of signaling pathways by indole derivatives ultimately leads to changes in gene expression profiles. For instance, treatment of osteosarcoma cells with indole-3-carbinol resulted in increased protein expression levels of the transcription factor FOXO3, as well as the pro-apoptotic proteins Bax and Bim. nih.gov Conversely, the expression of the anti-apoptotic protein Bcl-xL was decreased. nih.gov

Furthermore, studies on plant systems have shown that indole compounds can influence the expression of genes involved in their own biosynthesis and in response to stress, indicating a complex regulatory network. researchgate.net While direct evidence for this compound is not available, it is plausible that it could similarly alter the expression of genes involved in cell proliferation, apoptosis, and other key cellular processes.

Interactions with Intracellular Targets, Including Membrane Penetration Enhancement

The primary intracellular target for many anticancer indole derivatives is tubulin. ajprd.comajprd.com Indole-3-glyoxylamides, for example, have been shown to bind to the colchicine binding site of tubulin, leading to the inhibition of microtubule polymerization. nih.govnih.gov This disruption of the microtubule network is a key mechanism behind their cytotoxic effects.

Beyond direct protein binding, some indole derivatives can interact with and disrupt cellular membranes. For example, certain antimicrobial indole-3-carboxamido-polyamine conjugates have been shown to target and perturb bacterial membranes, suggesting a mechanism that could also enhance the penetration of other molecules. mdpi.com Indole itself has been shown to modulate cooperative protein-protein interactions within the bacterial flagellar motor, a complex molecular machine. nih.gov

Induction of Apoptotic Pathways in Specific Cell Lines (e.g., Cancer Cells)

A hallmark of many anticancer indole derivatives is their ability to induce apoptosis in cancer cells. This programmed cell death can be triggered through various mechanisms.

Studies on indole-3-glyoxylamide derivatives have demonstrated their ability to induce both early and late apoptosis in cancer cell lines. nih.gov For example, a thiazole-linked indolyl-3-glyoxylamide derivative was found to induce apoptosis in DU145 prostate cancer cells, as confirmed by acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assays. nih.gov This compound also caused a collapse of the mitochondrial membrane potential and an increase in intracellular reactive oxygen species (ROS) levels, indicating the involvement of the intrinsic apoptotic pathway. nih.gov

Similarly, treatment of prostate cancer cell lines with a novel indole derivative led to a significant increase in the levels of caspase-3, caspase-8, and the pro-apoptotic protein Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov Indole-3-carbinol has been shown to induce apoptosis in human osteosarcoma cells through the activation of caspase-3, -7, and -9, and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov

The following table summarizes the apoptotic effects of various indole derivatives in different cancer cell lines.

| Compound/Derivative | Cell Line | Key Apoptotic Events |

| Thiazole linked indolyl-3-glyoxylamide | DU145 (Prostate) | Induction of apoptosis, collapse of mitochondrial membrane potential, increased ROS. nih.gov |

| Novel Indole Derivative | Prostate Cancer Cells | Increased caspase-3, caspase-8, and Bax levels; decreased Bcl-2 levels. nih.gov |

| Indole-3-carbinol | MG-63, U2OS (Osteosarcoma) | Activation of caspase-3, -7, -9; PARP cleavage; increased FOXO3, Bax, and Bim expression. nih.gov |

| Indol-3-ylglyoxylamide-β-carboline hybrid | Various | Induction of early and late apoptosis, DNA binding, inhibition of topoisomerase II. nih.gov |

Enzyme Inhibition Studies (In Vitro)

For instance, benzo[g]indol-3-carboxylates have been identified as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation. unina.it Additionally, isatins (indole-2,3-diones) have been shown to be effective and specific inhibitors of carboxylesterases, enzymes involved in the metabolism of various drugs. nih.gov

In the context of cancer, as previously mentioned, indole derivatives have been developed as dual inhibitors of EGFR and SRC kinases. nih.gov Furthermore, the well-documented inhibition of tubulin polymerization by indole-3-glyoxylamides is a prime example of their enzyme-targeting capabilities. ajprd.comajprd.com Some indole-3-acetamides have also shown in vitro inhibitory activity against α-amylase, suggesting potential applications in managing hyperglycemia. nih.gov

The table below presents a summary of the enzyme inhibitory activities of various indole derivatives.

| Compound/Derivative | Target Enzyme | Biological Context |

| Benzo[g]indol-3-carboxylates | Microsomal prostaglandin E2 synthase-1 (mPGES-1) | Inflammation unina.it |

| Isatins (Indole-2,3-diones) | Carboxylesterases | Drug Metabolism nih.gov |

| Novel Indole Derivatives | EGFR and SRC Kinases | Cancer nih.gov |

| Indole-3-glyoxylamides | Tubulin | Cancer ajprd.comajprd.com |

| Indole-3-acetamides | α-Amylase | Hyperglycemia nih.gov |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

In the search for treatments for neurodegenerative disorders like Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. nih.govmdpi.com Derivatives of the indole core have been synthesized and evaluated for their potential to inhibit these critical enzymes.

A study on indole-based thiadiazole derivatives showed a wide range of inhibitory activity against both AChE and BChE. mdpi.comnih.gov For instance, certain fluoro-group-containing scaffolds demonstrated potent inhibition, with one compound exhibiting IC50 values of 0.15 µM against AChE and 0.20 µM against BChE. mdpi.com This activity was attributed to strong hydrogen bond interactions within the enzyme's active site. mdpi.com Another series of indole-isoxazole carbohydrazides also showed promise, with one derivative displaying an IC50 value of 29.46 µM against AChE, though it showed no significant inhibition of BChE. researchgate.net

Furthermore, a novel diester formed by conjugating curcumin with indole-3-propionic acid (a related indole structure) demonstrated inhibitory activity against AChE from electric eel (eAChE), as well as human AChE (hAChE) and BChE (hBChE), with IC50 values of 5.66 µM, 59.30 µM, and 60.66 µM, respectively. nih.gov

| Compound Class | Target Enzyme | IC50 (µM) |

| Indole-based thiadiazole (analogue 8) | AChE | 0.15 ± 0.05 |

| Indole-based thiadiazole (analogue 8) | BChE | 0.20 ± 0.10 |

| Indole-based thiadiazole (analogue 9) | AChE | 0.35 ± 0.05 |

| Indole-based thiadiazole (analogue 9) | BChE | 0.50 ± 0.05 |

| Indole-isoxazole carbohydrazide (compound 5d) | AChE | 29.46 ± 0.31 |

| Curcumin-Indole-3-propionic acid diester | eAChE | 5.66 |

| Curcumin-Indole-3-propionic acid diester | hAChE | 59.30 |

| Curcumin-Indole-3-propionic acid diester | hBChE | 60.66 |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data compiled from multiple studies. nih.govmdpi.comresearchgate.net

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic target for managing type 2 diabetes. researchgate.netnih.gov Various indole derivatives have been investigated for their α-amylase inhibitory potential.

A series of eighteen indole analogs demonstrated a range of α-amylase inhibition with IC50 values between 2.031 µM and 2.633 µM, which is comparable to the standard drug acarbose (IC50 of 1.927 µM). researchgate.net In another study, synthesized indole hydrazone analogs also showed potent activity, with IC50 values ranging from 1.66 to 2.65 µM. researchgate.net

Furthermore, a series of indole-3-acetamides displayed good to moderate inhibition against α-amylase, with IC50 values from 1.09 µM to 2.84 µM. nih.govacs.org Thiazolidinone-based indole derivatives have also been identified as effective inhibitors, with IC50 values against α-amylase ranging from 1.50 µM to 29.60 µM. nih.gov These findings underscore the potential of the indole scaffold in developing new antihyperglycemic agents.

| Compound Class | IC50 Range (µM) vs. α-Amylase | Standard (Acarbose) IC50 (µM) |

| Indole Analogs | 2.031 - 2.633 | 1.927 |

| Indole Hydrazones | 1.66 - 2.65 | 1.05 |

| Indole-3-acetamides | 1.09 - 2.84 | 0.92 |

| Thiazolidinone-based Indoles | 1.50 - 29.60 | Not specified in study |

This table summarizes the inhibitory concentrations (IC50) of different classes of indole derivatives against α-amylase. Data from multiple in vitro studies. researchgate.netnih.govresearchgate.netnih.govacs.org

5-Lipoxygenase (5-LO) Inhibition

The enzyme 5-lipoxygenase (5-LO) is a crucial player in the biosynthesis of pro-inflammatory leukotrienes, making it an attractive target for anti-inflammatory drugs. thieme-connect.de The indole structure has been utilized as a scaffold for developing potent 5-LO inhibitors.

A series of novel indole derivatives were synthesized and evaluated for their ability to inhibit 5-LO in rat peritoneal leukocytes. Many of these compounds showed significant potency, with IC50 values ranging from 0.74 µM to 3.17 µM. Notably, four of these compounds exhibited inhibitory activity with IC50 values less than 1 µM, surpassing the reference drug Zileuton in potency. nih.gov Further research expanding on indole derivatives has identified compounds with even greater potency, with one S-isomer displaying an exceptional IC50 value of 0.002 µM against 5-LO. nih.gov

These studies highlight that modifications to the indole core can lead to highly potent and selective 5-LO inhibitors, which could have potential applications in treating inflammatory diseases. nih.govnih.gov

| Compound Class/Derivative | IC50 vs. 5-LO (µM) | Notes |

| Novel Indole Derivatives | 0.74 - 3.17 | Cell-based assay in rat leukocytes. nih.gov |

| Selected Indole Derivative (1m) | < 1.0 | More potent than reference drug Zileuton. nih.gov |

| Selected Indole Derivative (1s) | < 1.0 | More potent than reference drug Zileuton. nih.gov |

| Selected Indole Derivative (4a) | < 1.0 | More potent than reference drug Zileuton. nih.gov |

| Modified Indole Derivative (S-isomer) | 0.002 | Significantly more potent than its enantiomer (IC50 = 5.61 µM). nih.gov |

This table presents the 50% inhibitory concentrations (IC50) of various indole derivatives against the 5-Lipoxygenase enzyme.

Viral Protease Inhibition (e.g., SARS-CoV-2 3CLpro)

The 3C-like protease (3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.com Research has shown that indole carboxylate derivatives can act as potent inhibitors of this enzyme.

In one study, 5-chloropyridinyl indole carboxylate derivatives were synthesized and evaluated. nih.gov One compound from this series demonstrated a SARS-CoV-2 3CLpro inhibitory IC50 value of 250 nM and an antiviral EC50 value of 2.8 µM in VeroE6 cells. Structural modifications, such as the addition of an N-allyl group to the indole, led to even more potent enzyme inhibition, with one derivative showing an IC50 value of 73 nM. nih.gov X-ray crystallography studies confirmed that the indole carboxylate scaffold plays a significant role in binding to the active site of the 3CLpro enzyme. nih.gov These findings indicate that the indole-3-carboxylate framework is a promising starting point for the design of novel SARS-CoV-2 inhibitors.

Receptor Binding and Modulation Studies (In Vitro)

Neurotransmitter Receptor Interactions

The indole scaffold is a common feature in molecules that interact with the central nervous system, particularly with neurotransmitter receptors like serotonin receptors. nih.gov These receptors are involved in regulating a wide range of physiological and psychological processes. nih.gov

In vitro and in silico studies have explored the binding of various indole derivatives to serotonin 5-HT1A and 5-HT2A receptors. Molecular docking simulations revealed that the primary interaction is an electrostatic one between a protonatable nitrogen atom on the ligand and a conserved aspartate residue (Asp 3.32) in the receptor's binding pocket. nih.gov The indole moiety itself typically penetrates deep into a hydrophobic region of the receptor. nih.gov In some cases, additional hydrogen bonds can form, such as between the NH group of the indole and a threonine residue (Thr 3.37) in the 5-HT2A receptor. nih.gov While specific binding data for this compound is not available, the research on related structures demonstrates the capacity of the indole core to serve as a versatile scaffold for ligands targeting these crucial neurotransmitter receptors.

Cannabinoid Receptor (CB1/CB2) Binding

The indole-3-carboxylate core is a well-known structural feature in many synthetic cannabinoids that act as agonists at cannabinoid receptors CB1 and CB2. nih.govresearchgate.net These receptors are key components of the endocannabinoid system and are involved in a wide range of physiological processes. researchgate.net

In vitro binding assays are used to determine the affinity and potency of these compounds. For example, [35S]GTPγS binding assays can evaluate the agonistic activity of synthetic cannabinoids at CB1 and CB2 receptors. nih.gov Studies on various indole-3-carboxamide derivatives, which are structurally related to indole-3-carboxylates, show that they can be potent agonists. For instance, the compound 5F-MDMB-PICA, an indole-3-carboxamide derivative, was found to be a highly active compound with EC50 values of 3.26 nM for CB1 and 0.87 nM for CB2 receptors. nih.gov

Research has also shown that small structural modifications on the indole ring can significantly impact receptor affinity and potency. nih.govnih.gov For example, the position of a chloro-substitution on the indole core of a synthetic cannabinoid was found to alter its binding affinity for the human CB1 receptor. nih.gov The (S)-enantiomers of many carboxamide-type synthetic cannabinoids often exhibit significantly lower EC50 values (indicating higher potency) for the CB1 receptor compared to their (R)-enantiomer counterparts. nih.gov This body of research demonstrates that the indole-3-carboxylate scaffold is a key component for achieving high-affinity binding to cannabinoid receptors.

| Compound Class/Derivative | Receptor | In Vitro Metric | Value |

| 5F-MDMB-PICA | CB1 | EC50 | 3.26 nM |

| 5F-MDMB-PICA | CB2 | EC50 | 0.87 nM |

| ADB-FUBINACA | CB1 | EC50 | 0.69 nM |

| ADB-FUBINACA | CB2 | EC50 | 0.59 nM |

| MDMB-FUBICA (S)-enantiomer | CB1 | EC50 | ~5x lower than (R)-enantiomer |

| MDMB-FUBICA (S)-enantiomer | CB2 | EC50 | Data not specified |

EC50 (half-maximal effective concentration) values indicate the concentration of a compound that provokes a response halfway between the baseline and maximum possible response. Data from in vitro receptor activation assays. nih.govnih.gov

Serotonin Receptor (5-HT2C) Affinity

While direct studies on the affinity of this compound for the serotonin 2C (5-HT2C) receptor are not extensively documented, research into structurally related indole-3-carboxamide derivatives has revealed significant interactions with this receptor. The 5-HT2C receptor, a G protein-coupled receptor, is a critical mediator of various central nervous system functions, and its modulation is a therapeutic target for conditions such as obesity, mood disorders, and substance use disorders. nih.gov

Investigations into a series of pyridyloxypyridyl indole carboxamides have demonstrated high-affinity binding to the 5-HT2C receptor. nih.gov These studies highlight the importance of the indole-3-carboxamide core in achieving potent and selective 5-HT2C receptor antagonism. For instance, modifications on the indole ring and the carboxamide moiety have been shown to significantly influence binding affinity and selectivity over other serotonin receptor subtypes like 5-HT2A and 5-HT2B. nih.gov

The general structure-activity relationship suggests that the indole scaffold serves as a crucial pharmacophore for 5-HT2C receptor ligands. The affinity of these compounds is typically evaluated through in vitro radioligand binding assays, which measure the displacement of a known radiolabeled ligand from the receptor by the test compound. The data is often presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.

| Compound | Modification | 5-HT2C Ki (nM) | Selectivity over 5-HT2A | Selectivity over 5-HT2B |

|---|---|---|---|---|

| N-[6-[(2-chloro-3-pyridinyl)oxy]3-pyridinyl]1H-indole-3-carboxamide | Parent Compound | 0.5 (IC50) | >100-fold | >100-fold |

| 6-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]1H-indole-3-carboxamide | Methyl substitution on indole and pyridine (B92270) rings | 1.3 | ~1000-fold | ~140-fold |

These findings suggest that while direct data on this compound is lacking, the indole-3-carboxylate framework represents a promising starting point for the design of novel 5-HT2C receptor ligands.

Antimicrobial Properties Investigations

The antimicrobial potential of indole-3-carboxylate derivatives has been explored against a range of pathogenic bacteria and fungi. While specific data for this compound is limited, numerous studies on related compounds demonstrate that the indole-3-carboxylic acid scaffold is a viable template for the development of new antimicrobial agents.

Research has shown that indole-3-carboxamido-polyamine conjugates exhibit broad-spectrum antimicrobial activity. nih.govfrontiersin.orgmedchemexpress.com These compounds have been tested against Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA), and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, as well as fungal species such as Candida albicans and Cryptococcus neoformans. nih.govfrontiersin.org The mechanism of action for some of these derivatives is believed to involve the disruption of bacterial membranes. nih.govfrontiersin.org

Furthermore, some indole-3-carboxamide derivatives have demonstrated the ability to potentiate the activity of conventional antibiotics, suggesting a potential role in combating antibiotic resistance. nih.govfrontiersin.org For example, certain analogues were found to enhance the efficacy of doxycycline against P. aeruginosa. nih.gov

Other studies have focused on conjugating indole-3-carboxylic acid with amino acids and peptides, resulting in derivatives with significant antibacterial activity against strains like Enterococcus faecalis and Escherichia coli. nih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a common metric used in these in vitro studies.

| Compound/Derivative | Microorganism | MIC (μM) |

|---|---|---|

| 5-Bromo-indole-3-carboxamide-polyamine conjugate (13b) | Staphylococcus aureus | ≤ 0.28 |

| Acinetobacter baumannii | ≤ 0.28 | |

| Cryptococcus neoformans | ≤ 0.28 | |

| Indole-3-carboxyl phenylalanine methyl ester | Enterococcus faecalis | Not specified (significant activity) |

| Indole-3-carboxyl tyrosine methyl ester | Escherichia coli | Not specified (significant activity) |

These investigations collectively indicate that the indole-3-carboxylate moiety is a valuable pharmacophore for the design of novel antimicrobial agents with diverse mechanisms of action.

Antioxidant Activity Investigations

The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical. The FRAP assay, on the other hand, assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Studies on indole-3-carboxaldehyde (B46971) analogues have shown that the introduction of different aryl amine moieties can significantly enhance their antioxidant activity. nih.gov For instance, certain derivatives have exhibited superior DPPH radical scavenging activity compared to the standard antioxidant butylated hydroxyanisole (BHA). nih.gov The antioxidant activity is influenced by the nature and position of substituents, with electron-donating groups often enhancing the radical scavenging capacity. nih.gov

Similarly, investigations into C-3 substituted indole derivatives have revealed that the type of substituent at this position plays a crucial role in their antioxidant potential. nih.gov For example, a derivative with a pyrrolidinedithiocarbamate moiety was found to be a potent radical scavenger and a strong reducer of Fe³⁺. nih.gov The proposed mechanism for the antioxidant activity of these indole derivatives often involves the donation of a hydrogen atom from the indole nitrogen (N-H group) to stabilize free radicals. nih.gov

| Compound/Derivative | Antioxidant Assay | Activity/Potency |

|---|---|---|

| Indole-3-carboxaldehyde analogue (5f) with methoxy (B1213986) and phenolic groups | DPPH Radical Scavenging | Superior to Butylated Hydroxy Anisole (BHA) |

| Indole-3-carboxaldehyde analogue with aryl amine | Microsomal Lipid Peroxidation Inhibition | Significant activity |

| C-3 substituted indole with pyrrolidinedithiocarbamate moiety (12) | DPPH Radical Scavenging | 38% scavenging activity at 0.1 mg/mL |

| C-3 substituted indole with pyrrolidinedithiocarbamate moiety (12) | Fe³⁺ Reducing Power | Highest among tested derivatives |

These findings underscore the potential of the indole-3-carboxylate framework in the development of novel antioxidant agents.

Antiobesity Activity Research (e.g., Adipogenesis Reduction, Inflammation Modulation)

Research into the antiobesity effects of indole derivatives has shown promising results, particularly focusing on the mechanisms of adipogenesis reduction and inflammation modulation. While specific studies on this compound are not available, investigations into related compounds like indole-3-carbinol (I3C) and a novel CF3-allylated indole provide valuable insights into the potential of this chemical class. nih.govnih.gov

In vitro studies have demonstrated that I3C can reduce the accumulation of lipid particles in adipocytes. nih.gov It has also been shown to suppress adipocyte-induced angiogenesis in endothelial cells, a process crucial for the expansion of adipose tissue. nih.gov Furthermore, I3C has been found to modulate inflammation associated with obesity by reducing the infiltration of macrophages into adipose tissue. nih.gov In co-cultures of macrophages and adipocytes, I3C treatment led to a reduction in the production of nitrite and the expression of the pro-inflammatory cytokine interleukin-6 (IL-6). nih.gov

A recently synthesized indole derivative, (E)-1-(pyrimidin-2-yl)-2-(4,4,4-trifluorobut-2-enyl)-1H-indole (a CF3-allylated indole), has been shown to effectively inhibit adipogenesis in 3T3-L1 preadipocytes. nih.gov This compound was found to suppress the expression of key adipogenic transcription factors, namely CCAAT/enhancer-binding protein α (C/EBPα) and peroxisome proliferator-activated receptor γ (PPARγ). nih.gov The inhibitory action of this CF3-allylated indole on adipogenesis was linked to the activation of the protein kinase A (PKA) and adenosine monophosphate-activated protein kinase (AMPK) signaling pathways. nih.gov

| Compound | Cell Line | Observed Effects | Proposed Mechanism |

|---|---|---|---|

| Indole-3-carbinol (I3C) | Adipocytes and Endothelial Cells | Reduced lipid accumulation, suppressed adipocyte-induced angiogenesis | - |

| Indole-3-carbinol (I3C) | Co-culture of Macrophages and Adipocytes | Reduced nitrite production and IL-6 expression | Anti-inflammatory action |

| CF3-allylated indole | 3T3-L1 preadipocytes | Inhibited lipid accumulation and suppressed adipogenic gene expression (C/EBPα, PPARγ) | Activation of PKA/AMPK signaling pathways |

These studies collectively suggest that indole-3-carboxylate derivatives, including potentially this compound, represent a promising class of compounds for further investigation in the context of obesity and related metabolic disorders.

Applications in Organic Synthesis and Medicinal Chemistry

Utility as a Building Block for Complex Heterocyclic Systems

The indole-3-carboxylate (B1236618) scaffold is a well-established precursor for the synthesis of more complex and diverse heterocyclic systems. ekb.egnih.gov The carbonyl group of the carboxylate and the reactive positions on the indole (B1671886) ring can readily undergo carbon-carbon and carbon-nitrogen coupling reactions, as well as reductions, making them key intermediates in constructing fused heterocyclic compounds. ekb.egresearchgate.netsemanticscholar.org This versatility allows chemists to build upon the indole core to create novel molecular architectures, including various fused indole systems that are prevalent in pharmaceuticals, agrochemicals, and functional materials. nih.gov The synthesis of these larger systems often leverages the inherent reactivity of indole derivatives to achieve efficient and modular assembly of polycyclic structures. acs.org

Role as a Precursor in Alkaloid Total Synthesis

Indole-3-carboxylate derivatives and their functional group equivalents, such as indole-3-carboxaldehydes, are fundamental starting materials and intermediates in the total synthesis of indole alkaloids. nih.govekb.egresearchgate.net Indole alkaloids are a large class of naturally occurring nitrogen-containing compounds, many of which possess significant pharmacological activities. nih.govencyclopedia.pub The indole-3-carboxylate moiety can be strategically incorporated into a synthetic route and later modified or elaborated to form the complex polycyclic frameworks characteristic of these natural products. Its presence provides a chemical handle for constructing key bonds and introducing necessary functionality during the assembly of the alkaloid skeleton. researchgate.net

Ajmaline is a complex monoterpenoid indole alkaloid known for its antiarrhythmic properties. The total synthesis of sarpagine (B1680780) and ajmaline-type alkaloids is a significant challenge in organic chemistry that relies on the strategic use of indole-based precursors. uni-konstanz.denih.gov While various synthetic routes have been developed, they often commence from functionalized indole building blocks like D-(+)-tryptophan methyl ester. nih.gov Although the indole core is fundamental to the structure of ajmaline, a specific synthetic pathway employing Allyl 1H-indole-3-carboxylate as a key precursor is not prominently documented in a review of the available scientific literature.

Scaffold for In Vitro Drug Discovery and Development

The indole ring system is considered a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govnih.govnih.gov The development of new therapeutic agents frequently involves the synthesis and screening of libraries of compounds based on such versatile scaffolds. benthamscience.comeurekaselect.com Derivatives of indole-3-carboxylic acid are actively investigated in this context, where modifications to the core structure aim to enhance potency, selectivity, and pharmacokinetic properties. acs.org

The indole scaffold is a cornerstone in the design of anticancer agents, present in both natural products like vinca (B1221190) alkaloids and synthetic drugs such as sunitinib. nih.govmdpi.com Numerous indole derivatives have been developed and evaluated for their in vitro antiproliferative activity against various human cancer cell lines. These compounds exert their effects through diverse mechanisms, including the inhibition of tubulin polymerization, protein kinases (such as EGFR), and histone deacetylases (HDACs). nih.govbenthamscience.comresearcher.life The indole-3-carboxylate moiety serves as a versatile template for creating novel compounds with potent cytotoxic effects.

| Compound | Cancer Cell Line | Target/Mechanism | In Vitro Activity (IC50) | Reference |

|---|---|---|---|---|

| Indole-chalcone derivative 4 | Various Human Cancers | Tubulin Polymerization & TrxR Inhibition | 6 - 35 nM | nih.gov |

| Indole-1,3,4-oxadiazole hybrid 10 | MCF-7 (Breast) | Tubulin Polymerization Inhibition | 2.1 µM | mdpi.com |

| Pyrazolyl-s-triazine-indole hybrid 16 | A549 (Lung) | EGFR & CDK-2 Inhibition | 2.66 µM | nih.gov |

| Indole-oxadiazole-benzothiazole derivative 2e | HCT116 (Colorectal) | EGFR & COX-2 Inhibition | 6.43 µM | mdpi.com |

| Indole-oxadiazole-benzothiazole derivative 2e | A549 (Lung) | EGFR & COX-2 Inhibition | 9.62 µM | mdpi.com |

Indole derivatives have demonstrated significant potential as antiviral agents, targeting a range of viruses including Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and SARS-CoV-2. nih.govnih.govresearchgate.net The marketed broad-spectrum antiviral drug Arbidol (Umifenovir), an ethyl 1H-indole-3-carboxylate derivative, serves as a lead compound in this field, inhibiting viral entry and membrane fusion. nih.govsci-hub.se Research has focused on synthesizing novel indole-3-carboxylate esters and other derivatives to identify new compounds with improved potency and selectivity against viral targets. nih.govactanaturae.runih.gov

| Compound/Derivative Class | Target Virus | Mechanism | In Vitro Activity | Reference |

|---|---|---|---|---|

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | Viral Replication Inhibition | IC50 = 1.06 µg/mL | actanaturae.runih.gov |

| Ethyl 1H-indole-3-carboxylate derivative 9a2 | HCV | Inhibition of Entry & Replication | Selectivity Index >10 (entry), >16.7 (replication) | sci-hub.se |

| 5,6-dihydroxyindole carboxamide derivative II | HIV-1 | Integrase Inhibition | IC50 = 1.4 µM | frontiersin.orgresearchgate.net |

| Indole derivative V | HCV | Not specified | EC50 = 0.6 µM | frontiersin.orgresearchgate.net |

The indole scaffold is also a promising pharmacophore for the development of novel anti-inflammatory agents. chemrxiv.org Inflammation is a complex biological response, and key mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines (e.g., TNF-α, IL-6) are important therapeutic targets. chemrxiv.orgrsc.org In vitro studies have shown that synthetic indole derivatives can effectively modulate these inflammatory pathways. For instance, researchers have designed and synthesized indole-based compounds that inhibit the production of nitric oxide (NO) and various pro-inflammatory cytokines in cell-based assays, demonstrating their potential for treating inflammatory disorders. chemrxiv.orgrsc.orgnih.gov

| Compound/Derivative Class | In Vitro Model | Effect | Reference |

|---|---|---|---|

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13b | LPS-induced RAW264.7 cells | Potent inhibition of NO, IL-6, and TNF-α production | rsc.org |

| Indole derivatives of Ursolic Acid (e.g., compounds 3 and 6) | LPS-induced RAW264.7 macrophages | Significant reduction in NO and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | chemrxiv.org |

| Indole derivatives of Ursolic Acid (e.g., compounds 3 and 6) | LPS-induced RAW264.7 macrophages | Upregulation of anti-inflammatory cytokine IL-10 | chemrxiv.org |

| 11-oxo oleanolic acid indole derivatives | LPS-induced BV2 cells | Inhibition of NO and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | nih.govresearchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of Allyl 1H-indole-3-carboxylate. These calculations provide information on molecular orbitals, charge distribution, and reactivity indices.

The electronic properties are largely governed by the indole (B1671886) ring system. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its electronic behavior. For the parent indole molecule, the HOMO is a π symmetry orbital, and the first ionization energy is experimentally found to be around 7.9 eV. nih.govacs.org Computational studies on related molecules like indole-3-acetic acid show that these frontier orbitals are primarily located on the indole ring, which suggests that the ring is the most probable site for electrophilic attack. nih.gov

The molecular electrostatic potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For indole derivatives, the region around the nitrogen atom and the pyrrole (B145914) ring typically shows negative potential, making it susceptible to electrophilic attack, while the N-H group is a primary site for hydrogen bonding. nih.gov The reactivity of this compound can be predicted by analyzing these electronic properties. The indole ring's electron-rich nature makes it prone to electrophilic substitution, a characteristic reactivity mode for this heterocyclic system. nih.gov

Table 1: Calculated Electronic Properties of Indole (as a reference for the indole scaffold)

| Property | Calculated Value | Method/Basis Set | Reference |

|---|---|---|---|

| First Ionization Energy | 7.9 eV | CAM-B3LYP/6-311G(d,p) | nih.govacs.org |

| Dipole Moment | 2.177 D | - | nih.govacs.org |

| HOMO Energy | - | - | - |

| LUMO Energy | - | - | - |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations are crucial for understanding the conformational flexibility of this compound and its potential interactions with biological targets.

Conformational Analysis: The allyl group attached to the carboxylate function introduces conformational flexibility. Different spatial arrangements (conformers) of the allyl chain relative to the indole ring can exist, each with a specific energy level. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. Understanding the preferred conformation is essential as it dictates how the molecule interacts with other molecules, including biological receptors. chemtube3d.com

Ligand-Target Interactions: The indole scaffold is a common feature in many biologically active compounds and is known to interact with various protein targets. nih.gov Molecular docking, a computational technique often used in conjunction with or as a precursor to MD simulations, can predict the preferred binding orientation of a ligand to a target protein. For instance, various indole-2-carboxamide derivatives have been docked into the active sites of targets like the cannabinoid receptor 1 (CB1) and the mycobacterial membrane protein MmpL3 to understand their binding mechanisms. acs.orgrsc.org These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com Although specific MD simulation data for this compound is not available, such studies on related indole derivatives suggest its potential to act as a ligand for various biological targets. MD simulations could further refine these docking poses, providing insights into the stability of the interaction and the dynamic behavior of the complex over time. nih.govnih.gov

Prediction of Spectroscopic Properties

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of quantum chemistry. github.iofrontiersin.org Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used with DFT, can provide theoretical NMR spectra that correlate well with experimental results. tandfonline.com For indole derivatives, calculations can accurately predict the shifts for protons and carbons on the indole ring and the side chains. For this compound, these calculations would predict distinct signals for the allyl group's vinyl and methylene (B1212753) protons and carbons, in addition to the characteristic signals of the indole-3-carboxylate (B1236618) core.

IR Spectroscopy: Theoretical infrared (IR) spectra can be calculated by computing the vibrational frequencies of the molecule. These calculations help in the assignment of experimental IR absorption bands to specific vibrational modes. acs.org For this compound, key predicted vibrations would include the N-H stretch of the indole ring (typically around 3400 cm-1), the C=O stretch of the ester group (around 1660-1700 cm-1), and various C=C and C-H stretching and bending modes associated with the aromatic indole ring and the allyl group. derpharmachemica.comresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). tandfonline.com These calculations yield information about the electronic transitions between molecular orbitals. The UV-Vis spectrum of the indole chromophore is well-characterized, typically showing two main absorption bands (1La and 1Lb) in the 260-290 nm range. nih.govacs.orgresearchgate.net For indole-3-carboxylic acid, the maximum absorption is observed around 278 nm. researchgate.net Computational studies on indole have shown good agreement with experimental spectra, and similar accuracy would be expected for this compound, with the main absorption features being dominated by the indole-3-carboxylate chromophore. mdpi.com

Table 2: Predicted Spectroscopic Data for Related Indole Compounds

| Spectrum Type | Compound | Key Predicted/Experimental Feature | Reference |

|---|---|---|---|

| UV-Vis | Indole | λmax ≈ 270 nm | nih.govacs.org |

| UV-Vis | Indole-3-carboxylic acid | λmax ≈ 278 nm | researchgate.net |

| IR | Indole | N-H stretch ≈ 3406 cm-1 | researchgate.net |

| IR | Indole-3-carboxaldehyde (B46971) | C=O stretch ≈ 1601 cm-1 | derpharmachemica.com |

Computational Studies on Thermodynamic Properties

Computational chemistry provides reliable methods for estimating the thermodynamic properties of molecules, such as the enthalpy of formation (ΔfH°). These values are fundamental to understanding the stability and reactivity of a compound.

Several computational approaches, often combined with isodesmic or homodesmotic working reactions, can be used to calculate the gas-phase enthalpy of formation. For the parent indole molecule, a combination of experimental techniques (static bomb calorimetry and Knudsen effusion) and high-level computational methods has established a gas-phase standard molar enthalpy of formation of 164.3 ± 1.3 kJ·mol-1 at 298.15 K. semanticscholar.orgnih.govscite.ai The excellent agreement between experimental and theoretical values for indole lends confidence to the use of these computational methods for its derivatives. semanticscholar.orgnih.gov

By applying similar computational protocols, the enthalpy of formation for this compound could be calculated. This would involve optimizing the molecule's geometry and calculating its electronic energy, followed by corrections for zero-point vibrational energy and thermal effects. Such calculations would provide a quantitative measure of the molecule's thermodynamic stability. nih.gov Other thermodynamic properties like gas-phase acidity, proton affinity, and bond dissociation enthalpies can also be determined computationally, offering a comprehensive picture of the molecule's energetic landscape. nih.gov

Q & A

Q. How can researchers optimize the synthesis of Allyl 1H-indole-3-carboxylate to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves systematic variation of reaction parameters. For indole carboxylates, methodologies from analogous compounds (e.g., indole-2,3-dicarboxylates) suggest using palladium-catalyzed coupling or cycloaddition reactions . Key factors include:

- Catalyst Loading : Test Pd(OAc)₂ or Pd(PPh₃)₄ at 1–5 mol% to balance cost and efficiency.

- Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) for solubility vs. non-polar solvents (toluene) for steric control.

- Temperature Gradients : Conduct trials at 60°C, 80°C, and reflux to identify optimal kinetic vs. thermodynamic conditions.

Purification can be enhanced via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixtures) based on melting point data (e.g., indole-3-carboxylic acid derivatives melt at 208–259°C) .

Q. What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the allyl ester group (δ 4.6–5.3 ppm for allyl protons) and indole ring protons (δ 7.1–8.2 ppm) .

- HPLC-MS : Employ C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity and detect byproducts.

- Elemental Analysis : Validate elemental composition (C, H, N) against theoretical values (e.g., C₁₂H₁₁NO₂ requires C 68.89%, H 5.30%, N 6.69%) .

Q. How should researchers design experiments to investigate the stability of this compound under various storage conditions?

- Methodological Answer : Adopt a pre-test/post-test design with control groups :

- Variables : Test temperature (-20°C, 4°C, 25°C), humidity (0%, 50%, 90%), and light exposure (dark vs. UV/visible light).

- Analysis Intervals : Sample at 0, 7, 30, and 90 days. Use HPLC to quantify degradation products (e.g., free indole-3-carboxylic acid).

- Statistical Modeling : Apply ANOVA to identify significant degradation factors (p < 0.05) .

Advanced Research Questions

Q. What strategies are recommended for elucidating the reaction mechanisms involved in the formation of this compound derivatives?

- Methodological Answer : Mechanistic studies require a combination of experimental and computational approaches:

- Isotopic Labeling : Introduce deuterium at the allyl group to track regioselectivity via ²H NMR .

- Kinetic Studies : Perform time-resolved sampling to determine rate laws (e.g., pseudo-first-order kinetics under excess reagent conditions).

- DFT Calculations : Use Gaussian or ORCA software to model transition states and compare activation energies for competing pathways (e.g., [3,3]-sigmatropic vs. nucleophilic acyl substitution) .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reactions?

- Methodological Answer : Develop a hybrid workflow:

- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., solvation shells in DMF vs. THF).

- Docking Studies : Predict binding affinities for biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .

- Validation : Correlate computed reaction barriers (ΔG‡) with experimental yields (e.g., linear regression R² > 0.85) .

Q. What methodological approaches are effective in resolving contradictory data observed in the biological activity assays of this compound derivatives?

- Methodological Answer : Address discrepancies through:

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify non-linear effects (e.g., hormesis) .

- Orthogonal Assays : Compare enzyme inhibition (IC₅₀) via fluorescence polarization and surface plasmon resonance (SPR).

- Meta-Analysis : Aggregate data from multiple studies (e.g., Web of Science, PubMed) and apply random-effects models to assess heterogeneity .

Methodological Frameworks

Q. How can researchers align their study of this compound with established theoretical frameworks in organic chemistry?

- Methodological Answer : Link experiments to concepts like:

Q. What factorial design principles apply to optimizing multi-step syntheses of this compound analogs?

- Methodological Answer : Implement a 2³ factorial design to evaluate:

- Factors : Catalyst type (Pd vs. Cu), solvent (DMF vs. toluene), and temperature (80°C vs. 120°C).

- Responses : Yield, purity, and reaction time.

- Interaction Effects : Use Minitab or JMP to model non-linear relationships (e.g., solvent-temperature synergies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.